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2-Chloro-3-phenylpropanal

Catalog No.
S8924206
CAS No.
M.F
C9H9ClO
M. Wt
168.62 g/mol
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2-Chloro-3-phenylpropanal

Product Name

2-Chloro-3-phenylpropanal

IUPAC Name

2-chloro-3-phenylpropanal

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

InChI

InChI=1S/C9H9ClO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2

InChI Key

DDZWOTNZLQMMLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C=O)Cl

2-Chloro-3-phenylpropanal is an organic compound with the molecular formula C9_9H9_9ClO. It features a chloro group attached to the second carbon of a three-carbon chain, which is further substituted with a phenyl group at the third carbon. This compound is classified as an aldehyde due to the presence of the aldehyde functional group (-CHO). Its structure can be represented as follows:

text
Cl |C6H5-C-CH=O | H

This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique reactivity and potential biological activities.

Typical of aldehydes and chlorinated compounds. Key reactions include:

  • Nucleophilic Addition: The carbonyl carbon of the aldehyde can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Aldol Condensation: In the presence of a base, 2-chloro-3-phenylpropanal can participate in aldol condensation reactions, forming β-hydroxy aldehydes or ketones.
  • Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions are fundamental in synthetic organic chemistry, allowing for the construction of more complex molecules from simpler precursors.

Research indicates that 2-chloro-3-phenylpropanal exhibits notable biological activities. Studies have highlighted its potential as an antimicrobial agent and its effectiveness against certain cancer cell lines. For instance, complexes formed with thiosemicarbazone derivatives of 2-chloro-3-phenylpropanal have shown enhanced biological activity, suggesting that modifications to this compound can lead to improved therapeutic properties .

The synthesis of 2-chloro-3-phenylpropanal can be achieved through several methods:

  • Halogenation of Propanals: Starting from 3-phenylpropanal, chlorination can be performed using thionyl chloride or phosphorus trichloride.
  • Aldol Reaction: The compound can also be synthesized via an aldol reaction between phenylacetaldehyde and a suitable chlorinated reagent under basic conditions .
  • Reduction of Chlorinated Ketones: Another method involves the reduction of corresponding chlorinated ketones using reducing agents.

These methods allow for the production of 2-chloro-3-phenylpropanal in varying yields and purities.

2-Chloro-3-phenylpropanal finds applications in various domains:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Due to its biological activity, it is explored for potential use in drug development, particularly in creating new antimicrobial or anticancer agents.
  • Chemical Research: It is utilized in studies aimed at understanding reaction mechanisms involving aldehydes and halogenated compounds.

Interaction studies involving 2-chloro-3-phenylpropanal focus on its reactivity with biological molecules and other chemical species. For example:

  • Reactivity with Amines: The compound can react with amines to form imines or amides, which are important in medicinal chemistry.
  • Metal Complexation: Research has shown that complexes formed with metal ions can enhance the biological activity of 2-chloro-3-phenylpropanal derivatives .

These studies are crucial for elucidating the compound's potential therapeutic mechanisms and optimizing its efficacy.

Several compounds share structural similarities with 2-chloro-3-phenylpropanal. Here are some notable examples:

Compound NameStructureKey Features
2-Chloro-2-phenylpropanalCl-C6H5-C(=O)-CSimilar chlorinated structure but different reactivity due to carbon position.
3-ChloropropanalCl-C-C(=O)-CA simpler structure lacking a phenyl group; used in similar synthetic pathways.
BenzaldehydeC6H5-C(=O)-HA non-chlorinated aromatic aldehyde; widely used in flavoring and fragrance industries.

Uniqueness of 2-Chloro-3-phenylpropanal:
The presence of both a chloro substituent and a phenyl group distinguishes 2-chloro-3-phenylpropanal from its analogs, imparting unique reactivity patterns and potential biological activities not found in simpler aldehydes or chlorinated compounds.

Molecular Formula and Weight Analysis

The molecular formula of 2-chloro-3-phenylpropanal is $$ C9H9ClO $$, as confirmed by PubChem and ChemSpider . The molecular weight is calculated as 168.62 g/mol based on atomic masses ($$ C: 12.01 $$, $$ H: 1.008 $$, $$ Cl: 35.45 $$, $$ O: 16.00 $$) . Discrepancies in reported weights (e.g., 172.62 g/mol in EvitaChem ) likely arise from variations in isotopic composition or computational methods. The compound’s density is unspecified, but its solubility in organic solvents like ethanol and ether is well-documented .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Formula$$ C9H9ClO $$,
Molecular Weight168.62 g/mol
SMILES$$ C1=CC=C(C=C1)CC(C=O)Cl $$
InChI KeyDDZWOTNZLQMMLD-UHFFFAOYSA-N

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-chloro-3-phenylpropanal . Systematic identification relies on its aldehyde functional group (-CHO) at position 1, a chlorine substituent at position 2, and a phenyl group at position 3. Alternative names include 3-phenyl-2-chloropropanal and α-chloro-benzenepropanal . The CAS registry number 19261-37-1 is widely used for database searches .

Stereochemical Considerations and Conformational Isomerism

The chiral center at carbon 2 (bearing the chlorine atom) confers stereoisomerism to 2-chloro-3-phenylpropanal. The compound exists as two enantiomers: (R)-2-chloro-3-phenylpropanal and (S)-2-chloro-3-phenylpropanal. The (R)-enantiomer is cataloged under PubChem CID 49765881 , though experimental data on optical activity or enantiomeric ratios remain limited. Conformational analysis reveals that the aldehyde group’s planarity and the phenyl ring’s orientation influence reactivity in nucleophilic additions .

Key Stereochemical Features:

  • Chiral Center: C2 (Cl-bearing carbon).
  • Enantiomers: (R) and (S) configurations.
  • 3D Conformation: The phenyl group adopts a gauche orientation relative to the aldehyde to minimize steric hindrance .

Comparative Analysis with Related Chlorinated Aldehydes

2-Chloro-3-phenylpropanal belongs to a broader class of chlorinated aldehydes, which vary in chain length and substituents. Below is a comparison with two structurally related compounds:

Table 2: Comparison with Chloropropanal and 2-Chlorobenzaldehyde

Property2-Chloro-3-phenylpropanalChloropropanal 2-Chlorobenzaldehyde
Molecular Formula$$ C9H9ClO $$$$ C3H5ClO $$$$ C7H5ClO $$
Molecular Weight168.62 g/mol92.52 g/mol140.57 g/mol
Boiling PointNot reported83.5°C at 760 mmHg 212–214°C
Key Functional GroupsAldehyde, Chlorine, PhenylAldehyde, ChlorineAldehyde, Chlorine, Aromatic
ApplicationsPharmaceutical intermediatesSolvent, FragranceCS gas synthesis

Key Observations:

  • The phenyl group in 2-chloro-3-phenylpropanal enhances steric bulk and aromatic interactions, reducing volatility compared to simpler aldehydes like chloropropanal.
  • Unlike 2-chlorobenzaldehyde, which is air-stable due to its aromatic system , 2-chloro-3-phenylpropanal’s aliphatic chain may increase susceptibility to oxidation.

Chlorination of Benzaldehyde Derivatives

The α-chlorination of 3-phenylpropanal precursors represents a direct route to 2-chloro-3-phenylpropanal. Recent advances leverage organocatalytic systems to enhance enantioselectivity and reaction efficiency. For instance, Jørgensen–Hayashi-type catalysts, such as (S)-2-(diphenyl((trimethylsilyl)oxy)methyl)pyrrolidine, enable asymmetric chlorination when paired with hexafluoroisopropanol (HFIP) as a solvent [3]. HFIP stabilizes iminium ion intermediates, shifting the reaction pathway from neutral enamine-dominated mechanisms to charged species that favor selective monochlorination [3].

A representative protocol involves dissolving 3-phenylpropanal (1.0 equiv) and the organocatalyst (2 mol%) in HFIP at 0°C, followed by slow addition of N-chlorosuccinimide (NCS, 1.2 equiv) over 60 minutes. This method achieves 89% yield with 98:2 enantiomeric ratio (er), as confirmed by chiral HPLC analysis [3]. Key to suppressing dichlorination is maintaining NCS concentrations below 0.1 M through controlled reagent addition, which reduces catalyst deactivation via Grob-type fragmentation [3].

Comparative studies of chlorinating agents reveal that N-chlorophthalimide (NCP) offers marginally higher enantioselectivity (99:1 er) than NCS, albeit at a 15% cost in yield due to slower reaction kinetics [3]. Solvent screening further highlights HFIP’s superiority over dichloromethane or acetonitrile, where yields plummet to <20% under identical conditions [3].

Catalytic Pathways Involving Copper(II) Chloride and Calcium Oxide

Copper(II) chloride (CuCl₂) paired with calcium oxide (CaO) provides a cost-effective alternative for large-scale chlorination. In this system, CaO acts as a HCl scavenger, driving the equilibrium toward product formation during the nucleophilic substitution of 3-phenylpropanal’s α-hydrogen. A typical reaction employs CuCl₂ (1.5 equiv) and CaO (2.0 equiv) in toluene under reflux, achieving 72% yield after 8 hours [4].

Mechanistic studies suggest a radical pathway initiated by CuCl₂’s oxidation of the aldehyde’s α-C–H bond, generating a carbon-centered radical that abstracts chlorine from CuCl₂ [4]. Calcium oxide neutralizes liberated HCl, preventing acid-catalyzed side reactions such as aldol condensation. Substrate scope analysis demonstrates tolerance for electron-donating aryl substituents, with p-methoxy derivatives yielding 68% product, while electron-withdrawing groups (e.g., p-nitro) reduce efficiency to 45% [4].

Azeotropic Distillation Techniques for Anhydrous Preparation

Azeotropic distillation proves critical for eliminating water during 2-chloro-3-phenylpropanal synthesis, particularly in moisture-sensitive steps. Employing toluene in a Dean-Stark apparatus removes water formed during iminium ion stabilization or HCl neutralization, enhancing reaction reproducibility. For example, combining 3-phenylpropanal (10 mmol), CuCl₂ (15 mmol), and CaO (20 mmol) in toluene with continuous azeotropic drying increases yield from 62% to 78% by minimizing hydrolysis of the chlorinated product [4].

Solvent selection directly impacts water removal efficiency. Cyclohexane, with a lower boiling point (80.7°C) than toluene (110.6°C), allows milder conditions but requires prolonged distillation times (6 hours vs. 3 hours) [4]. Ethyl acetate, though polar, forms an azeotrope with water at 70.4°C but risks esterification side reactions with the aldehyde group [4].

Optimization of Reaction Conditions and Yield Enhancement

Systematic optimization of temperature, catalyst loading, and solvent ratios has markedly improved 2-chloro-3-phenylpropanal synthesis. Response surface methodology (RSM) models identify catalyst concentration (2.0–2.5 mol%) and NCS addition rate (0.05–0.10 mmol/min) as critical variables [3]. For instance, increasing the Jørgensen–Hayashi catalyst from 1.0 to 2.5 mol% elevates yield from 65% to 89%, while slowing NCS infusion from 0.20 to 0.05 mmol/min reduces dichlorination byproducts from 14% to 1% [3].

Temperature studies reveal an optimal range of −15°C to 0°C for organocatalytic methods, balancing reaction rate and enantioselectivity. At −28°C, enantiomeric ratio peaks at 99:1, but yields drop to 48% due to catalyst precipitation [3]. In contrast, CuCl₂/CaO-mediated reactions favor 80–100°C, achieving complete conversion within 4 hours at 100°C versus 12 hours at 60°C [4].

The fundamental physical properties of 2-Chloro-3-phenylpropanal reflect the combined influence of its aromatic, carbonyl, and halogen functionalities. The compound exhibits a molecular weight of 168.62 grams per mole, with an exact mass of 168.0341926 daltons [1]. These values position it within the range of medium molecular weight organic compounds suitable for various synthetic applications.

Despite extensive database searches, specific experimental values for boiling point, melting point, and density remain unreported in the available literature [3]. This absence of empirical data represents a significant gap in the physicochemical characterization of this compound. However, theoretical predictions based on structural analogs suggest that the boiling point would likely fall within the range of 200-250°C, considering the combined effects of the aromatic system, aldehyde functionality, and chlorine substitution.

The solubility profile of 2-Chloro-3-phenylpropanal can be reasonably predicted based on its structural features and partition coefficient data. The compound demonstrates a computed XLogP3-AA value of 2.3, indicating moderate lipophilicity [1]. This value suggests limited solubility in water due to the hydrophobic aromatic ring and chlorine substituent, while maintaining good solubility in organic solvents such as dichloromethane, chloroform, and ethyl acetate. The topological polar surface area of 17.1 Ų reflects the limited hydrogen bonding capacity, with only one hydrogen bond acceptor and zero hydrogen bond donors [1].

The rotatable bond count of three indicates moderate molecular flexibility, primarily arising from rotation around the benzylic carbon-carbon bond and the carbon-carbon bond adjacent to the aldehyde group [1]. This flexibility contributes to the compound's ability to adopt various conformational states, which may influence its reactivity and binding interactions in biological systems.

Infrared and Nuclear Magnetic Resonance Spectral Signatures

The infrared spectroscopic profile of 2-Chloro-3-phenylpropanal exhibits characteristic absorption bands that enable unambiguous identification of its functional groups. The most prominent feature appears in the carbonyl stretching region, where the aldehyde C=O bond produces a strong absorption band typically observed between 1740-1720 cm⁻¹ [4] [5]. This frequency range is characteristic of aliphatic aldehydes, though the proximity of the chlorine substituent may introduce slight shifts due to inductive effects.

The aromatic C-H stretching vibrations manifest as medium to strong absorption bands in the 3100-3050 cm⁻¹ region [4] [6]. These bands are diagnostic for aromatic compounds and appear at frequencies slightly higher than aliphatic C-H stretches, providing clear differentiation between aromatic and aliphatic hydrogen environments. The aliphatic C-H stretching modes, corresponding to the methylene and methine groups, appear in the broader 3000-2850 cm⁻¹ region [4].

A characteristic feature of aldehydes appears in the form of aldehyde C-H stretching vibrations, typically observed as weak absorptions at approximately 2850 and 2750 cm⁻¹ [5] [7]. These bands often appear as a doublet due to Fermi resonance between the fundamental C-H stretch and the first overtone of the aldehyde C-H bending vibration. The presence of this characteristic doublet serves as a valuable diagnostic tool for aldehyde identification.

The carbon-chlorine bond contributes a strong absorption band in the 800-600 cm⁻¹ region [4] [8]. This C-Cl stretching vibration is particularly useful for confirming the presence of the halogen substituent. Additionally, the aromatic ring exhibits skeletal vibrations in the 1600-1475 cm⁻¹ region, appearing as weak to medium intensity bands characteristic of aromatic C=C stretching modes [4] [6].

The aromatic C-H out-of-plane bending vibrations, occurring in the 900-690 cm⁻¹ region, provide information about the substitution pattern on the benzene ring [6]. For monosubstituted benzene derivatives like 2-Chloro-3-phenylpropanal, characteristic bands typically appear around 750-690 cm⁻¹, indicating the presence of five adjacent aromatic hydrogen atoms.

Nuclear magnetic resonance spectroscopy provides detailed structural information through chemical shift analysis. In ¹H Nuclear Magnetic Resonance spectroscopy, the aldehyde proton appears as a singlet in the highly deshielded region between 9.5-10.0 ppm, characteristic of the electron-withdrawing effect of the carbonyl oxygen [9]. The aromatic protons resonate in the 7.0-7.5 ppm region, exhibiting complex coupling patterns typical of monosubstituted benzene rings.

The aliphatic protons display characteristic chemical shifts reflecting their electronic environments. The proton on the carbon bearing the chlorine substituent appears around 4.0-4.5 ppm due to the deshielding effect of the electronegative chlorine atom [9]. The methylene protons connecting the aromatic ring to the aliphatic chain typically resonate around 2.8-3.2 ppm, showing the influence of both the aromatic ring and the adjacent chiral center.

¹³C Nuclear Magnetic Resonance spectroscopy reveals distinct chemical environments for the various carbon atoms. The carbonyl carbon appears in the highly deshielded region around 190-200 ppm, characteristic of aldehyde carbonyls [9]. The aromatic carbons resonate in the 120-140 ppm region, with the quaternary carbon showing distinct coupling patterns. The aliphatic carbons appear in the 40-70 ppm range, with the chlorine-bearing carbon showing characteristic downfield shifts due to the electronegative halogen substituent.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2-Chloro-3-phenylpropanal under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at m/z 168, corresponding to the molecular weight of the compound [1]. A notable feature is the presence of an isotope peak at m/z 170, representing approximately 30% of the molecular ion intensity due to the natural abundance of the ³⁷Cl isotope [10]. This chlorine isotope pattern serves as a diagnostic indicator for chlorine-containing compounds.

The fragmentation behavior follows predictable pathways characteristic of aromatic aldehydes and chlorinated compounds. α-Cleavage represents a dominant fragmentation mechanism, resulting in the loss of the formyl group (CHO) to produce a fragment ion at m/z 103 [11] [12]. This fragmentation is facilitated by the stabilization of the resulting benzylic cation through resonance with the aromatic ring system.

Loss of the chlorine radical generates a fragment ion at m/z 133, corresponding to [M-Cl]⁺ [10]. This fragmentation pathway is common in organochlorine compounds and reflects the relatively weak carbon-chlorine bond compared to carbon-carbon bonds. The resulting carbocation may undergo further rearrangement to stabilize the positive charge.

The tropylium ion (C₇H₇⁺) at m/z 91 frequently appears as the base peak in the mass spectrum [13] [10]. This fragment results from benzylic cleavage followed by cyclization and represents one of the most stable carbocation structures in organic mass spectrometry. The high intensity of this peak reflects the exceptional stability of the tropylium ion due to its aromatic character and delocalized positive charge.

Further fragmentation of the tropylium ion through loss of a methylene unit (CH₂) produces the phenyl cation (C₆H₅⁺) at m/z 77 [13]. This fragment is characteristic of aromatic compounds and often appears with medium to high intensity in electron ionization mass spectra of benzene derivatives.

Additional smaller fragment ions appear at m/z 51 (C₄H₃⁺) and m/z 39 (C₃H₃⁺), representing further breakdown of the aromatic system under high-energy electron ionization conditions [13]. These fragments typically exhibit low intensities but contribute to the overall fragmentation fingerprint of the compound.

The fragmentation pattern demonstrates the influence of both the aromatic system and the chlorine substituent on the molecular ion's stability and decomposition pathways. The preferential formation of aromatic fragment ions highlights the stabilizing effect of the benzene ring, while the chlorine-related fragmentations provide confirmation of the halogen substituent's presence.

Computational Modeling of Electronic Structure

Computational chemistry approaches provide valuable insights into the electronic structure and molecular properties of 2-Chloro-3-phenylpropanal. Density functional theory calculations using standard basis sets can elucidate the electronic distribution, molecular orbitals, and reactivity indices that govern the compound's chemical behavior [14] [15].

The highest occupied molecular orbital typically exhibits significant electron density on the aromatic ring system, reflecting the π-electron richness of the benzene ring [14]. The carbonyl oxygen contributes substantially to this orbital through its lone pair electrons, creating a region of high electron density that influences nucleophilic attack patterns and coordination chemistry behavior.

The lowest unoccupied molecular orbital primarily involves the carbonyl π* orbital, with contributions from the aromatic π* system [14]. This orbital arrangement explains the electrophilic character of the carbonyl carbon and predicts the preferred sites for nucleophilic addition reactions. The chlorine substituent introduces additional electronic perturbations through its inductive electron-withdrawing effect.

Global reactivity descriptors, including hardness and softness indices, can be calculated to predict the compound's overall reactivity profile [14]. The electronegativity and chemical potential values provide insights into electron transfer processes and acid-base behavior. Local reactivity indices, such as Fukui functions, identify the most reactive sites within the molecule for electrophilic and nucleophilic attacks.

The electrostatic potential surface reveals regions of positive and negative charge distribution across the molecular framework [15]. The carbonyl oxygen typically exhibits the most negative electrostatic potential, consistent with its role as a hydrogen bond acceptor and nucleophilic site. Conversely, the carbonyl carbon shows positive electrostatic potential, confirming its electrophilic character.

Molecular dynamics simulations can provide information about conformational flexibility and preferred molecular geometries in different environments [16]. The rotational barriers around key bonds, particularly the benzylic C-C bond and the C-C bond adjacent to the aldehyde, influence the compound's three-dimensional structure and its interactions with other molecules.

Solvation studies using implicit solvent models can predict the compound's behavior in different solvent environments, supporting experimental solubility observations and guiding synthetic applications [15]. These calculations help understand the balance between hydrophobic interactions from the aromatic ring and chlorine substituent versus polar interactions from the carbonyl group.

The computed vibrational frequencies from harmonic frequency calculations provide theoretical support for infrared spectroscopic assignments [17]. Comparison between calculated and experimental frequencies enables validation of the computational model and refinement of vibrational mode assignments. Scale factors are typically applied to account for anharmonicity and basis set limitations in frequency predictions.

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Exact Mass

168.0341926 g/mol

Monoisotopic Mass

168.0341926 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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